molecular formula C8H16O5S B584454 Ethyl alpha-thioglucopyranoside CAS No. 13533-58-9

Ethyl alpha-thioglucopyranoside

Cat. No.: B584454
CAS No.: 13533-58-9
M. Wt: 224.271
InChI Key: CHAHFVCHPSPXOE-JAJWTYFOSA-N
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Description

The compound Ethyl alpha-thioglucopyranoside is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanes, which are six-membered ring ethers. The presence of multiple hydroxyl groups and an ethylsulfanyl group makes it a molecule of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl alpha-thioglucopyranoside serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes involved in carbohydrate metabolism.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its unique structure could lead to the development of novel drugs targeting specific biological pathways.

Industry

In materials science, this compound can be used as a building block for the synthesis of polymers and other advanced materials with desirable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-thioglucopyranoside typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.

    Functional Group Introduction: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethylsulfanyl reagent reacts with the precursor.

    Hydroxyl Group Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. These groups are later removed to yield the final product.

    Cyclization: The formation of the oxane ring is achieved through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in Ethyl alpha-thioglucopyranoside can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or the hydroxyl groups.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5S,6R)-2-methylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(methoxymethyl)oxane-3,4,5-triol: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

The presence of the ethylsulfanyl group in Ethyl alpha-thioglucopyranoside imparts unique chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAHFVCHPSPXOE-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706181
Record name Ethyl 1-thio-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-58-9
Record name Ethyl 1-thio-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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